molecular formula C17H15N5O2 B4479548 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B4479548
M. Wt: 321.33 g/mol
InChI Key: IUCZDSVLADOTME-UHFFFAOYSA-N
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Description

The compound 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS: 1170459-36-5) is a heterocyclic organic molecule with the molecular formula C₁₇H₁₅N₅O₂ and a molecular weight of 321.34 g/mol . It features a fused imidazo[1,2-b][1,2,4]triazine core substituted with two methyl groups at positions 2 and 3, linked via an ethyl group to a 1,3-dihydroisoindole-1,3-dione moiety.

Properties

IUPAC Name

2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-10-11(2)20-22-12(9-18-17(22)19-10)7-8-21-15(23)13-5-3-4-6-14(13)16(21)24/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCZDSVLADOTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(N2N=C1C)CCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(2-{2,3-Dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s uniqueness lies in its hybrid architecture combining an imidazo-triazine ring with an isoindole-dione group. Below is a comparative analysis with analogous compounds from the evidence:

Table 1: Structural and Functional Group Comparison
Compound Name / ID Core Heterocycle(s) Key Substituents/Modifications Molecular Weight (g/mol) References
Target Compound Imidazo[1,2-b][1,2,4]triazine + Isoindole-dione 2,3-Dimethyl on triazine; ethyl linker to isoindole-dione 321.34
2-(2-{Imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione Imidazo[2,1-b][1,3]thiazole + Isoindole-dione Thiazole replaces triazine; no methyl groups on thiazole Not reported
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, phenethyl, and ester groups; reduced pyridine ring 532.51 (51% purity)
7,7-Diphenyl-1,2-dihydroimidazo[2,1-c][1,2,4]triazin-6(7H)-one Imidazo[2,1-c][1,2,4]triazinone Diphenyl substitution at position 7; ketone at position 6 Not reported

Biological Activity

The compound 2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS Number: 903187-84-8) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies and provides a comprehensive overview of its mechanisms and applications.

  • Molecular Formula : C17H15N5O2
  • Molecular Weight : 321.33 g/mol
  • Structure : The compound features an isoindole core and an imidazo[1,2-b][1,2,4]triazin moiety which may contribute to its biological properties.

The biological activity of this compound is hypothesized to stem from its structural features that enable interactions with biological macromolecules. The imidazo[1,2-b][1,2,4]triazin ring is known for its ability to intercalate into DNA and inhibit topoisomerases, leading to cytotoxic effects in cancer cells. Additionally, the isoindole component may enhance the compound's lipophilicity and cellular uptake.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds with similar structures. For instance:

  • Cytotoxicity Studies : Compounds with imidazo[1,2-b][1,2,4]triazin structures have demonstrated significant cytotoxicity against various cancer cell lines. The IC50 values often range from 10 µM to 30 µM depending on the specific structure and substituents present.
CompoundCell Line TestedIC50 (µM)
Compound AA431 (human epidermoid carcinoma)1.98 ± 1.22
Compound BU251 (human glioblastoma)<10
Compound CJurkat (T-cell leukemia)<30

These findings suggest that the presence of electron-donating groups in the phenyl ring can significantly enhance anticancer activity.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds:

  • Antibacterial Studies : The compound's structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example:
CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DStaphylococcus aureus32 µg/mL
Compound EEscherichia coli64 µg/mL

These results indicate a broad spectrum of activity that may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Study 1: Anticancer Efficacy in vitro

A study conducted on a series of triazine derivatives demonstrated that compounds similar to this compound exhibited enhanced apoptosis in cancer cells through activation of caspase pathways.

Study 2: Antimicrobial Mechanism Investigation

Another investigation focused on the antimicrobial mechanism revealed that certain derivatives could inhibit bacterial growth by targeting the ribosomal RNA synthesis pathway.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-(2-{2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

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